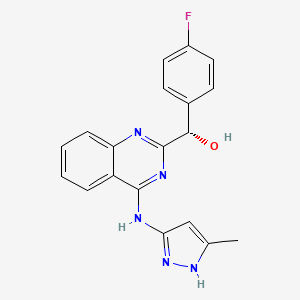

JAK2-IN-1

Cat. No. B605118

Key on ui cas rn:

1361415-84-0

M. Wt: 349.4 g/mol

InChI Key: DCRWIATZWHLIPN-KRWDZBQOSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08952020B2

Procedure details

A stirred mixture of compound 1 (418 mg, 1.2 mmol) and (R)—P-Phos RuCl2 (R)-DAIPEN (5.4 mg, 0.0048 mmol) at room temperature was subjected to five cycles pressurizing with nitrogen to 40 psi and then depressurizing. Then KOtBu/tBuOH (1 M, 14.4 μL, 0.0144 mmol) in 9:11-PrOH/H2O (4 mL) was added and the mixture was subjected to five cycles of pressurizing with nitrogen to 40 psi and then depressurizing. The stirred mixture was then subjected to ten cycles of pressurizing with hydrogen to 435 psi and then depressurizing. The mixture was then stirred at 900 rpm under hydrogen (435 psi) at 50° C. for 18 hrs. The mixture was allowed to cool to room temperature and vented carefully. MeOH (8 mL) was added, and a sample (0.2 mL) was analyzed by chiral HPLC and LCMS (Phenomenex Luna C18) eluted with a gradient of CH3CN in 0.1% aq. HOAc. The above procedure was carried out in analogous fashion in an additional 12 runs. Samples of the required specification (>98%, >95% enantiomeric excess) were combined and filtered through celite, washing with MeOH. The filtrate was concentrated to dryness and further dried under high vacuum overnight to afford compound 3 as an off-white solid (4.48 g, 12.8 mmol). 1H NMR (300 MHz, DMSO-d6) δ 12.13 (br s, 1H), 10.38 (br s, 1H), 8.59 (d, J=7.7 Hz, 1H), 7.70-7.98 (m, 2H), 7.45-7.64 (m, 3H), 7.06-7.24 (m, 2H), 6.45 (s, 1H), 5.80 (s, 1H), 5.67 (s, 1H), 2.26 (s, 3H); LC-MS (ESI) m/z: 350 (M+H)+. Analysis by chiral HPLC showed a 96.7% enantiomeric excess of the earlier eluting enantiomer.

Name

compound 1

Quantity

418 mg

Type

reactant

Reaction Step One

Name

(R)—P-Phos RuCl2 (R)-DAIPEN

Quantity

5.4 mg

Type

catalyst

Reaction Step One

Name

KOtBu tBuOH

Quantity

14.4 μL

Type

reactant

Reaction Step Two

[Compound]

Name

11-PrOH H2O

Quantity

4 mL

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[N:19]=[C:18]([NH:20][C:21]3[CH:25]=[C:24]([CH3:26])[NH:23][N:22]=3)[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)=[O:9])=[CH:4][CH:3]=1.CC([O-])(C)C.[K+].CC(O)(C)C.[H][H]>CC([C@@H](N)C(N)(C1C=CC(OC)=CC=1)C1C=CC(OC)=CC=1)C.COC1C=C(P(C2C=CC=CC=2)C2C=CC=CC=2)C(C2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC(OC)=NC=2OC)=C(OC)N=1.Cl[Ru]Cl.CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C@@H:8]([C:10]2[N:19]=[C:18]([NH:20][C:21]3[CH:25]=[C:24]([CH3:26])[NH:23][N:22]=3)[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[OH:9])=[CH:4][CH:3]=1 |f:1.2.3,5.6.7|

|

Inputs

Step One

|

Name

|

compound 1

|

|

Quantity

|

418 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)C(=O)C1=NC2=CC=CC=C2C(=N1)NC1=NNC(=C1)C

|

|

Name

|

(R)—P-Phos RuCl2 (R)-DAIPEN

|

|

Quantity

|

5.4 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.Cl[Ru]Cl

|

Step Two

|

Name

|

KOtBu tBuOH

|

|

Quantity

|

14.4 μL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)[O-].[K+].CC(C)(C)O

|

[Compound]

|

Name

|

11-PrOH H2O

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then stirred at 900 rpm under hydrogen (435 psi) at 50° C. for 18 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with a gradient of CH3CN in 0.1% aq. HOAc

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through celite

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with MeOH

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

further dried under high vacuum overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(C=C1)[C@H](O)C1=NC2=CC=CC=C2C(=N1)NC1=NNC(=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 12.8 mmol | |

| AMOUNT: MASS | 4.48 g | |

| YIELD: CALCULATEDPERCENTYIELD | 1066.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |